

The Discovery and Development of SB 210661: A Technical Overview

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Compound of Interest

Compound Name: SB 210661

Cat. No.: B1680801

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An In-depth Examination of a Potent 5-Lipoxygenase Inhibitor Developed by SmithKline Beecham

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 210661, identified as (S)-N-hydroxy-N-[2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl]urea, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX) developed by SmithKline Beecham. The compound emerged from research programs focused on novel anti-inflammatory agents. While its development was ultimately discontinued, **SB 210661** has been a valuable tool in pharmacological research, particularly for its dual inhibitory action on both 5-lipoxygenase and retinaldehyde dehydrogenase 2 (RALDH2). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of **SB 210661**, based on available scientific literature. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases, including asthma. Inhibition of 5-LOX has therefore been a key strategy in the development of novel anti-inflammatory therapies. SmithKline Beecham

(now part of GlaxoSmithKline) was actively involved in the discovery of 5-LOX inhibitors, leading to the identification of **SB 210661**. This compound, a benzofuran N-hydroxyurea derivative, demonstrated high potency and selectivity for the 5-LOX enzyme.

Subsequent research also revealed an off-target activity of **SB 210661**: the inhibition of retinaldehyde dehydrogenase 2 (RALDH2). This enzyme plays a crucial role in the synthesis of retinoic acid, a vital signaling molecule in embryonic development. This dual activity has made **SB 210661** a subject of interest in studies of both inflammation and developmental biology, particularly in the context of congenital diaphragmatic hernia (CDH)[1].

Pharmacological Profile of SB 210661

While specific quantitative data from SmithKline Beecham's internal preclinical studies on **SB 210661** are not extensively published in the public domain, the available literature provides insights into its biological activity.

Table 1: Summary of In Vivo Efficacy of SB 210661

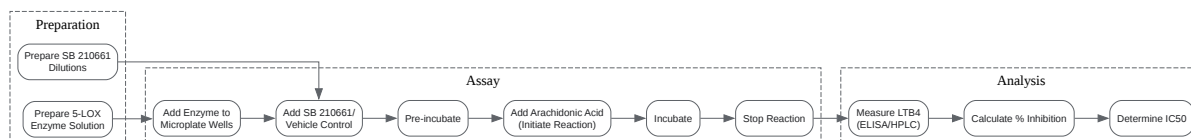
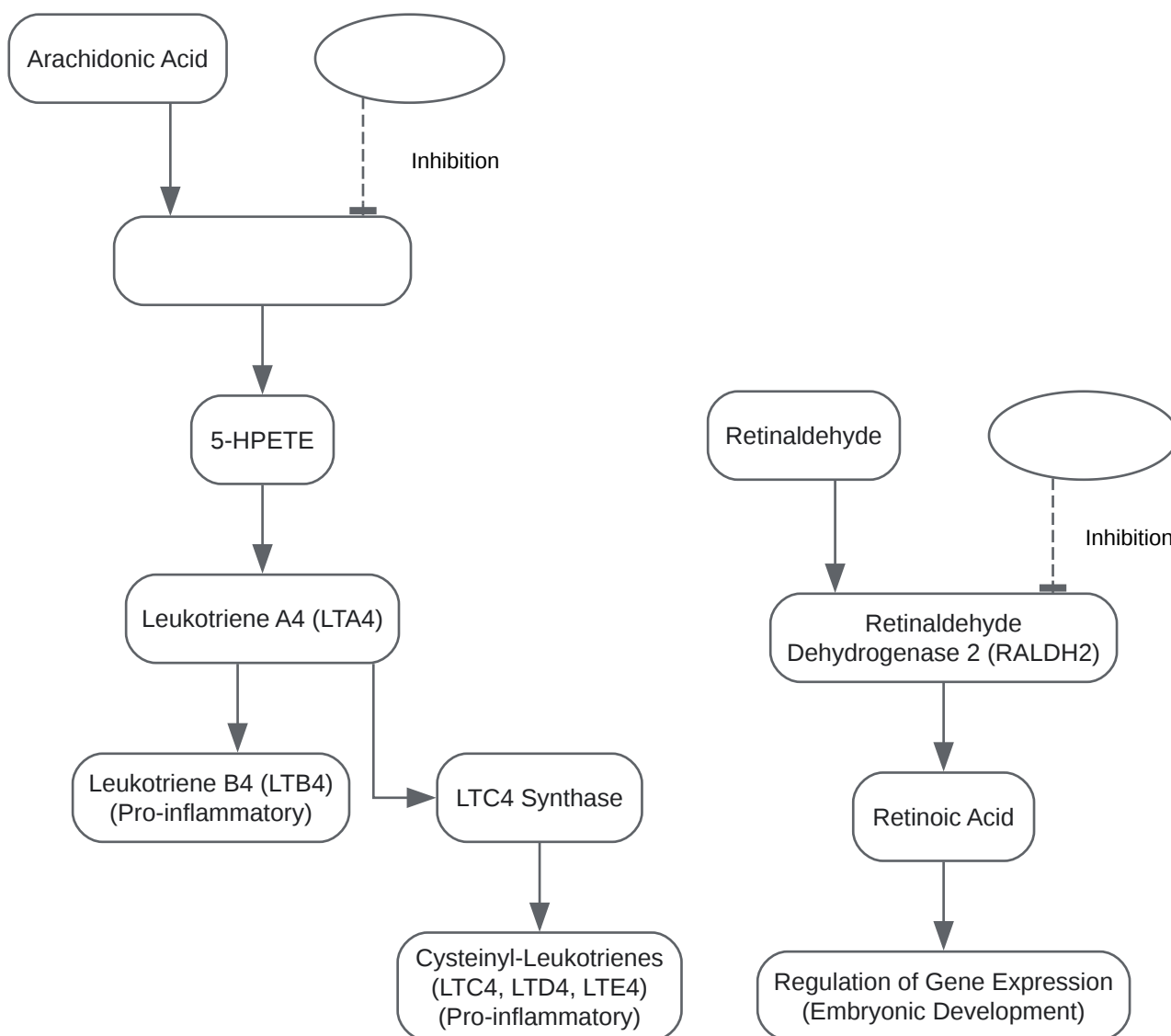
Experimental Model	Species	Key Findings	Reference
Eotaxin-induced bronchial hyperresponsiveness	IL-5 Transgenic Mice	Significantly attenuated bronchial hyperresponsiveness.	[1]
Eotaxin-induced airway eosinophil influx	IL-5 Transgenic Mice	Significantly attenuated eosinophil counts in bronchoalveolar lavage fluid (BALF) and airways.	[1]
Eotaxin-induced leukotriene C4 (LTC4) levels	IL-5 Transgenic Mice	Partially suppressed the increase in BALF LTC4 levels.	[1]
Teratogen-induced congenital diaphragmatic hernia (CDH) model	Rat	Identified as a compound that induces posterolateral defects in the diaphragm, linked to RALDH2 inhibition.	[1]

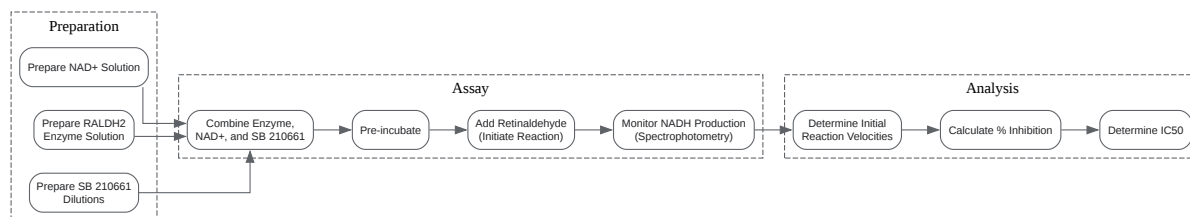
Mechanism of Action

SB 210661 exerts its biological effects through the inhibition of two distinct enzymes: 5-lipoxygenase and retinaldehyde dehydrogenase 2.

Inhibition of 5-Lipoxygenase

The primary mechanism of action of **SB 210661** is the inhibition of 5-lipoxygenase. This enzyme catalyzes the first two steps in the biosynthesis of leukotrienes from arachidonic acid. By blocking 5-LOX, **SB 210661** effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).





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References

- 1. SB-210661 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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